molecular formula C9H17NO2 B12091635 2-(3-Ethylpiperidin-1-yl)acetic acid CAS No. 1156657-21-4

2-(3-Ethylpiperidin-1-yl)acetic acid

Cat. No.: B12091635
CAS No.: 1156657-21-4
M. Wt: 171.24 g/mol
InChI Key: MXHJLIPWRZOKKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylpiperidin-1-yl)acetic acid typically involves the reaction of 3-ethylpiperidine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include chloroacetic acid, sodium hydroxide, and solvents such as ethanol or water .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylpiperidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-Ethylpiperidin-1-yl)acetic acid has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Ethylpiperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylpiperidin-1-yl)acetic acid
  • 2-(3-Propylpiperidin-1-yl)acetic acid
  • 2-(3-Butylpiperidin-1-yl)acetic acid

Uniqueness

2-(3-Ethylpiperidin-1-yl)acetic acid is unique due to its specific ethyl substitution on the piperidine ring, which can influence its chemical reactivity and biological activity. This substitution may result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

CAS No.

1156657-21-4

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-(3-ethylpiperidin-1-yl)acetic acid

InChI

InChI=1S/C9H17NO2/c1-2-8-4-3-5-10(6-8)7-9(11)12/h8H,2-7H2,1H3,(H,11,12)

InChI Key

MXHJLIPWRZOKKY-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCN(C1)CC(=O)O

Origin of Product

United States

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